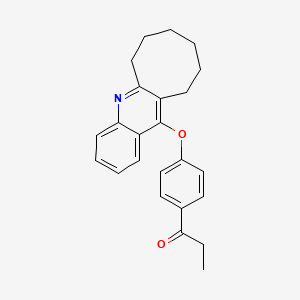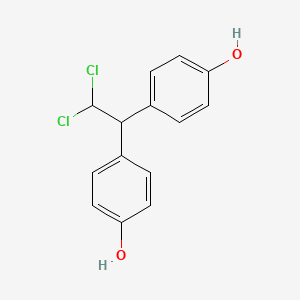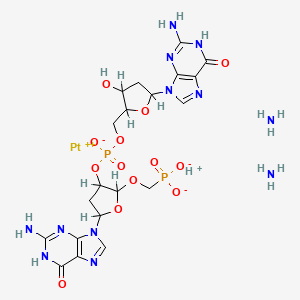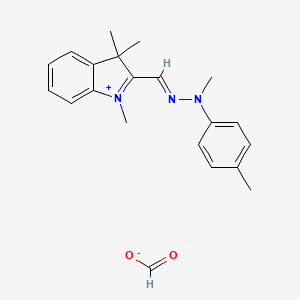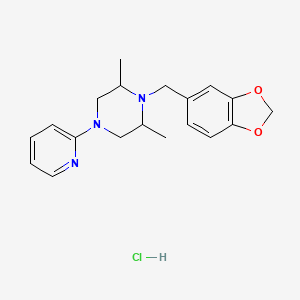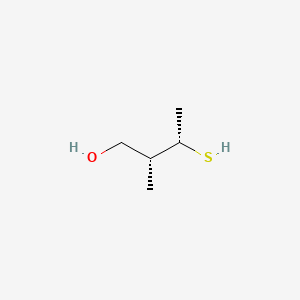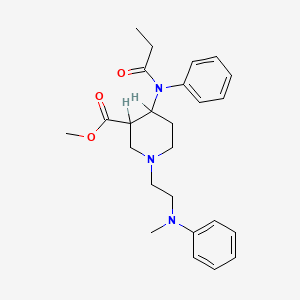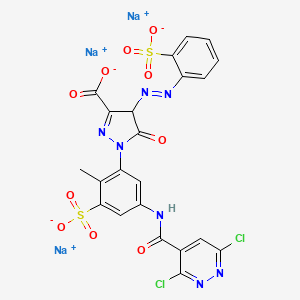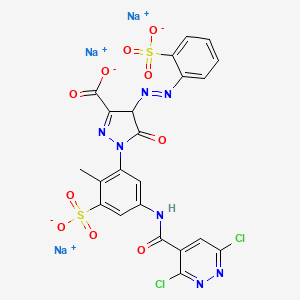
Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamide moiety linked to a quinazolinone ring system, which is further substituted with phenyl and phenylamino groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the quinazolinone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Coupling: The final step involves coupling the phenylamino group to the quinazolinone core using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazolinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl and quinazolinone rings.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
科学的研究の応用
Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the quinazolinone moiety can interact with various biological targets, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Quinazoline Derivatives: Compounds with a quinazoline core, used in various medicinal applications.
Phenylsulfonamides: Compounds with a phenylsulfonamide group, known for their biological activities.
Uniqueness
Benzenesulfonamide, 4-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- is unique due to its combined structural features of sulfonamide, quinazolinone, and phenyl groups. This combination enhances its potential biological activities and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113849-22-2 |
|---|---|
分子式 |
C27H20N4O4S |
分子量 |
496.5 g/mol |
IUPAC名 |
1-[4-(4-oxo-2-phenylquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C27H20N4O4S/c32-26-23-13-7-8-14-24(23)29-25(19-9-3-1-4-10-19)31(26)21-15-17-22(18-16-21)36(34,35)30-27(33)28-20-11-5-2-6-12-20/h1-18H,(H2,28,30,33) |
InChIキー |
JLMGMCVNHMOVSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


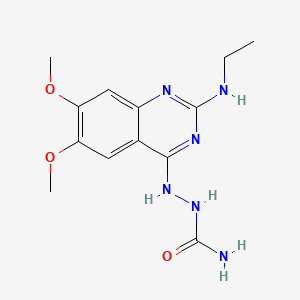

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
